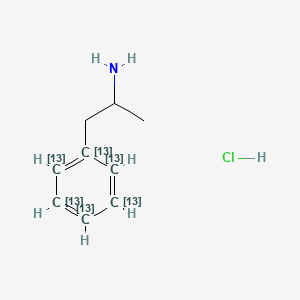
DL-Amphetamine-13C6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Amphetamine-13C6 Hydrochloride is a synthetic stimulant and a labeled compound used primarily as an internal standard in toxicology and analytical chemistry. The compound is a derivative of amphetamine, where six carbon atoms are replaced with the carbon-13 isotope. This labeling allows for precise quantification and analysis in mass spectrometry due to its unique isotopic signature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic routes, including the Leuckart reaction, which involves the reductive amination of phenylacetone with formamide and subsequent hydrolysis . The reaction conditions often require controlled temperatures and the use of reducing agents such as formic acid .
Industrial Production Methods
Industrial production of DL-Amphetamine-13C6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques is essential for the separation and purification of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
DL-Amphetamine-13C6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various amphetamine derivatives, such as phenylacetone from oxidation and different substituted amphetamines from nucleophilic substitution .
Aplicaciones Científicas De Investigación
DL-Amphetamine-13C6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of amphetamine and its derivatives.
Biology: Employed in studies involving neurotransmitter release and uptake mechanisms.
Industry: Applied in the quality control of pharmaceutical products containing amphetamine.
Mecanismo De Acción
The mechanism of action of DL-Amphetamine-13C6 Hydrochloride is similar to that of amphetamine. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by reversing the transporters responsible for the reuptake of these neurotransmitters, leading to increased synaptic concentrations . The compound also inhibits the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds
Dextroamphetamine: A more potent enantiomer of amphetamine used in the treatment of ADHD and narcolepsy.
Methamphetamine: A structurally similar compound with higher potency and abuse potential.
Methylphenidate: Another stimulant used in ADHD treatment but with a different mechanism of action.
Uniqueness
DL-Amphetamine-13C6 Hydrochloride is unique due to its isotopic labeling, which allows for precise analytical measurements. This makes it an invaluable tool in toxicology and pharmacokinetic studies, providing accurate data on the metabolism and distribution of amphetamine and its derivatives .
Propiedades
Fórmula molecular |
C9H14ClN |
|---|---|
Peso molecular |
177.62 g/mol |
Nombre IUPAC |
1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i2+1,3+1,4+1,5+1,6+1,9+1; |
Clave InChI |
SEVKYLYIYIKRSW-RDIRWOPYSA-N |
SMILES isomérico |
CC(C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)N.Cl |
SMILES canónico |
CC(CC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



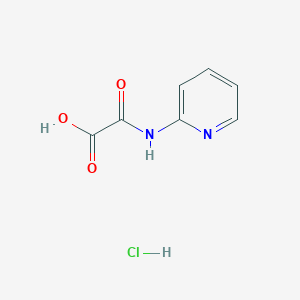
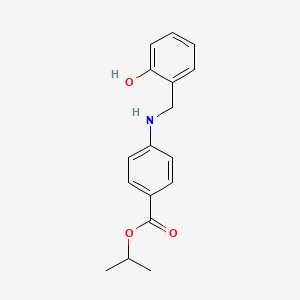

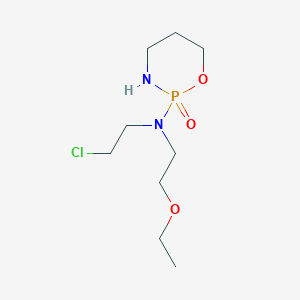
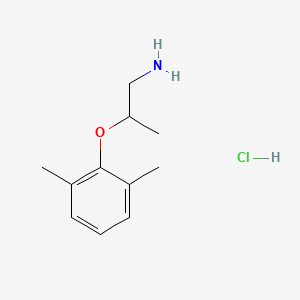
![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)

![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)

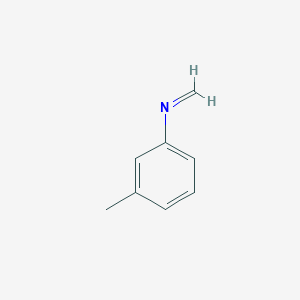
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)

